molecular formula C7H14F2N2 B13155392 2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine

2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine

Cat. No.: B13155392
M. Wt: 164.20 g/mol
InChI Key: VGNYZFPVUUQAPV-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine (CAS 1603139-05-4) is a chemical compound with the molecular formula C7H14F2N2 and a molecular weight of 164.20 g/mol . This amine serves as a valuable building block in medicinal chemistry and pharmaceutical research. Compounds featuring the 2,2-difluoropropane-1-amine scaffold are of significant interest in the development of novel therapeutic agents, including A2A receptor antagonists for potential use in oncology and other small molecule inhibitors targeting proliferative diseases . The presence of the azetidine ring and fluorine atoms makes it a key intermediate for constructing molecules with enhanced metabolic stability, permeability, and binding affinity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H14F2N2

Molecular Weight

164.20 g/mol

IUPAC Name

2,2-difluoro-3-(3-methylazetidin-1-yl)propan-1-amine

InChI

InChI=1S/C7H14F2N2/c1-6-2-11(3-6)5-7(8,9)4-10/h6H,2-5,10H2,1H3

InChI Key

VGNYZFPVUUQAPV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C1)CC(CN)(F)F

Origin of Product

United States

Preparation Methods

Azetidine Ring Formation

The 3-methylazetidine moiety is typically constructed via cyclization reactions. A common approach involves intramolecular nucleophilic substitution:

Example protocol ():

  • Precursor : N-protected 3-amino-1-chloropropane derivative.
  • Reagents : Triethylamine (base), dichloroethane (solvent).
  • Conditions : Reflux at 80°C for 12–16 hours.
  • Yield : 48–69% after recrystallization (MeCN).

Alternative methods include ring-closing metathesis or photochemical cyclization, though these are less documented for methyl-substituted azetidines.

Fluorination Strategies

The difluoro propane backbone is introduced via nucleophilic halogen exchange, often using anhydrous potassium fluoride (KF) with catalysts:

Catalyzed fluorination ():

Component Quantity/Type Role
2,2-Dichloropropanamine 1.0 eq Substrate
KF 3.0 eq (dried at 150°C) Fluoride source
KHF₂ 10% wt (relative to substrate) Catalyst
Tetramethylene sulfone Solvent Polar aprotic medium

Conditions : 140°C for 8 hours, monitored by GC.
Workup : Water addition to dissolve salts, organic phase isolation, distillation.
Yield : >95% conversion (for analogous benzodioxole system).

Coupling of Azetidine and Difluoropropane Fragments

The final assembly involves nucleophilic substitution or reductive amination:

Method A: Alkylation of Azetidine

  • Reagents : 3-Methylazetidine, 2,2-difluoro-3-bromopropan-1-amine.
  • Base : K₂CO₃ or DIEA.
  • Solvent : DMF or acetonitrile.
  • Conditions : 60°C for 24 hours.

Method B: Reductive Amination

  • Substrates : 3-Methylazetidine-1-carbaldehyde, 2,2-difluoropropane-1,3-diamine.
  • Reducing agent : NaBH₃CN or H₂/Pd-C.
  • Yield : 50–70% (estimated from similar systems).

Purification and Characterization

  • Distillation : For volatile intermediates (e.g., fluorinated propane derivatives).
  • Recrystallization : MeCN or ethyl acetate/hexane mixtures.
  • Analytical methods : GC for reaction monitoring, LC-MS (m/z = 164.20 [M+H]⁺), and ¹⁹F NMR for fluorine confirmation.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Catalyzed Fluorination High conversion, scalability Requires anhydrous conditions 90–95%
Reductive Amination Mild conditions Moderate yields 50–70%
Alkylation Straightforward Competing elimination 40–60%

Critical Challenges

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and other nucleophiles/electrophiles are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The fluorine atoms and the azetidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine, including fluorinated propanamine backbones or nitrogen-containing heterocycles. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Fluorinated Propanamine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance/Notes
2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine C₇H₁₃F₂N₂ 173.19 3-methylazetidine, C2-difluoro Potential CNS targeting; structural rigidity
2,2-Difluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-amine C₁₀H₁₇F₂N₂ 209.25 Octahydrocyclopenta[c]pyrrole (fused bicyclic) Enhanced lipophilicity; possible use in imaging agents
N-(3-[¹⁸F]Fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine C₁₁H₁₃F¹⁸FN₅ 311.36 (incl. ¹⁸F) Tetrazine, ¹⁸F radiolabel Pretargeted imaging agent for Aβ plaques; rapid brain clearance
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine C₁₇H₁₈FN₅ 311.36 Fluorophenyl, imidazole-pyrimidine hybrid Kinase inhibition (hypothetical)
3,3-Difluoropropan-1-amine C₃H₇F₂N 107.09 C3-difluoro, linear chain Basic fluorinated amine; limited bioactivity data

Structural and Electronic Differences

  • Azetidine vs. Larger Rings : The 3-methylazetidine group in the target compound introduces steric constraints compared to larger rings (e.g., octahydrocyclopenta[c]pyrrole in ). Smaller rings like azetidine may improve binding specificity in tight enzymatic pockets .
  • Fluorination Patterns: Difluoro substitution at C2 (target compound) vs.
  • Radiolabeled Derivatives: N-(3-[¹⁸F]Fluoro-5-(tetrazin-3-yl)benzyl)propan-1-amine demonstrates the utility of fluorinated amines in positron emission tomography (PET), though its pharmacokinetic profile differs significantly from the non-radiolabeled target compound .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The octahydrocyclopenta[c]pyrrole derivative () exhibits higher logP due to its bicyclic structure, whereas the azetidine-containing compound balances rigidity with moderate hydrophilicity .
  • Metabolic Stability: Fluorination at C2 likely reduces oxidative metabolism compared to non-fluorinated analogs like propan-1-amine (), though direct data for the target compound is lacking .
  • CNS Penetration : The azetidine moiety may enhance blood-brain barrier permeability compared to bulkier substituents (e.g., imidazole-pyrimidine hybrids in ) .

Biological Activity

2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine is a fluorinated compound with potential applications in medicinal chemistry due to its unique structural characteristics. The presence of fluorine atoms and the azetidine ring structure contribute to its biological activity, making it a subject of interest in pharmacological research.

  • Molecular Formula : C7_7H14_{14}F2_2N2_2
  • Molecular Weight : 164.20 g/mol
  • CAS Number : 1603139-05-4

The compound features two fluorine atoms attached to a propanamine backbone, which influences its electronic properties and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that 2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine may interact with various biological systems through the following mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.
  • Receptor Binding : It may bind to certain receptors, altering physiological responses relevant to therapeutic applications.

Biological Targets

Studies suggest that this compound could target:

  • Kinases : Inhibition of kinases can lead to significant changes in cell signaling pathways.
  • G-protein coupled receptors (GPCRs) : These interactions can influence numerous physiological processes.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of 2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine:

Study TypeFindings
Enzyme AssaysDemonstrated inhibition of specific kinases with IC50_{50} values indicating potency.
Receptor BindingAffinity studies showed significant binding to GPCRs, suggesting potential therapeutic uses.

Case Studies

A notable case study involved testing the compound's effects on cancer cell lines. The results indicated that the compound could reduce cell viability in a dose-dependent manner, suggesting its potential as an anti-cancer agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2,2-Difluoro-3-(2-methylazetidin-1-yl)propan-1-amineC7_7H14_{14}F2_2N2_2Contains a different azetidine derivative.
2,2-Difluoro-N-(3-pyrrolidinyl)propanamideC7_7H14_{14}F2_2N2_2OFeatures a pyrrolidine ring instead of azetidine.

Q & A

Q. What are the recommended synthetic pathways for 2,2-difluoro-3-(3-methylazetidin-1-yl)propan-1-amine, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound’s synthesis likely involves nucleophilic substitution or reductive amination steps, given the presence of the azetidine and amine groups. For purity optimization:
  • Use high-purity starting materials (e.g., 3-methylazetidine and difluorinated propanal precursors) .

  • Employ derivatization agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to monitor reaction intermediates via HPLC or LC-MS .

  • Purify via column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) and confirm purity using 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR .

    Synthetic Route Key Reagents Purity Optimization
    Reductive AminationNaBH4_4, MeOHCNBF derivatization
    Nucleophilic SubstitutionK2_2CO3_3, DMFColumn chromatography

Q. How can researchers quantify trace amounts of 2,2-difluoro-3-(3-methylazetidin-1-yl)propan-1-amine in biological matrices?

  • Methodological Answer : Fluorometric methods are preferred for sensitivity:
  • Fluorescamine Derivatization : React with fluorescamine (4-phenylspiro[furan-2(3H),1'-phthalan]-3,3'-dione) to form fluorescent pyrrolinones (λex=390\lambda_{\text{ex}} = 390 nm, λem=475490\lambda_{\text{em}} = 475-490 nm). This method detects submicromolar concentrations in aqueous solutions .

  • CNBF Derivatization : Use 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene for UV-Vis or MS detection, validated in biogenic amine analysis .

    Method LOD Matrix Compatibility
    Fluorescamine0.1 µMAqueous, biological fluids
    CNBF0.5 µMOrganic solvents

Q. What are the stability considerations for 2,2-difluoro-3-(3-methylazetidin-1-yl)propan-1-amine under varying storage conditions?

  • Methodological Answer : Stability is influenced by temperature, humidity, and light:
  • Short-term Storage : Keep at 2–8°C in amber vials under inert gas (N2_2 or Ar) to prevent oxidation .
  • Long-term Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess hydrolytic or photolytic degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution, azetidine ring size) influence the compound’s biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require:
  • Comparative Synthesis : Synthesize analogs (e.g., 2,2-dichloro or non-fluorinated variants) and test in bioassays (e.g., enzyme inhibition).

  • Computational Modeling : Use DFT to calculate electron-withdrawing effects of fluorine on the amine’s nucleophilicity and binding affinity .

    Modification Impact on Activity Reference
    Difluoro vs. DichloroIncreased metabolic stability
    Azetidine vs. PiperidineEnhanced ring strain and target selectivity

Q. What experimental designs are robust for resolving contradictions in pharmacokinetic data (e.g., bioavailability vs. in vitro potency)?

  • Methodological Answer : Apply factorial design to isolate variables:
  • In Vivo/In Vitro Correlation (IVIVC) : Use randomized block designs with split-split plots to account for biological variability (e.g., harvest seasons, animal models) .
  • Metabolite Profiling : Combine LC-MS/MS with isotopically labeled standards to distinguish parent compound degradation from metabolic byproducts .

Q. How can researchers mitigate risks associated with the compound’s acute toxicity during handling?

  • Methodological Answer : Follow OSHA/NIOSH guidelines:
  • Engineering Controls : Use fume hoods and closed systems to avoid inhalation/contact .
  • PPE : Wear nitrile gloves, goggles, and Tyvek suits. For spills, neutralize with 1% acetic acid before disposal .

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